1,2-Ethanediamine, N-(2-chloroethyl)-, dihydrochloride (CAS: 5590-29-4) is a bifunctional building block widely utilized in advanced organic synthesis and materials science . Structurally comprising a primary amine, a secondary amine, and a primary alkyl chloride, this compound is specifically formulated as a dihydrochloride salt to ensure maximum stability and handling safety . In procurement contexts, it is primarily sourced as a precision precursor for the stepwise synthesis of complex polyamines, specialized chelating agents, functionalized ionic liquids, and critical pharmaceutical intermediates, including antitumor anthracene-diones . By locking the amines in a protonated, non-nucleophilic state, the dihydrochloride form guarantees long-term shelf stability and prevents premature degradation, making it an essential reagent for reproducible, high-yield industrial and laboratory workflows .
Attempting to substitute N-(2-chloroethyl)ethylenediamine dihydrochloride with its free base form or through in situ generation leads to severe process failures . The free base of this compound is inherently unstable; the unprotonated nucleophilic amines rapidly undergo spontaneous intramolecular substitution with the adjacent alkyl chloride, resulting in irreversible cyclization to 1-(2-aminoethyl)aziridine and the complete loss of the desired bifunctional reactivity . Furthermore, substituting this precise precursor with a crude mixture of ethylenediamine and 1,2-dichloroethane yields a statistical, uncontrolled mixture of polyethylenepolyamines (such as DETA and TETA) rather than a specific mono-alkylated product . Therefore, procuring the pre-formed, stable dihydrochloride salt is strictly necessary to prevent auto-degradation, avoid complex downstream separations, and ensure precise, stepwise chain elongation in targeted syntheses.
The primary procurement advantage of the dihydrochloride salt is its complete suppression of auto-degradation . While the free base of N-(2-chloroethyl)ethylenediamine undergoes rapid, spontaneous intramolecular cyclization to 1-(2-aminoethyl)aziridine at room temperature (destroying the reactive alkyl chloride), the dihydrochloride form protonates both amines, rendering them non-nucleophilic . This extends the shelf-life indefinitely under standard storage conditions and ensures 100% retention of the bifunctional reactive sites prior to deliberate activation .
| Evidence Dimension | Spontaneous cyclization rate (aziridine formation) |
| Target Compound Data | AEC-HCl (0% cyclization under standard storage) |
| Comparator Or Baseline | Free base AEC (Rapid, near-quantitative cyclization to 1-(2-aminoethyl)aziridine) |
| Quantified Difference | 100% suppression of auto-degradation |
| Conditions | Standard room temperature storage and handling |
Buyers must procure the dihydrochloride salt to guarantee precursor viability upon delivery, as the free base is fundamentally unstable and cannot be stored.
For the synthesis of specific polyamine architectures, AEC-HCl provides essential stoichiometric control . When attempting to generate similar structures using in situ reactions of ethylenediamine with 1,2-dichloroethane, the process yields a statistical mixture of oligomers (DETA, TETA, TEPA), often resulting in >50% yield loss to unwanted byproducts . In contrast, using pre-formed AEC-HCl allows for precise, 1:1 stepwise coupling when the pH is carefully controlled to selectively deprotonate the amines, enabling high-yield (>90%) targeted mono-alkylation without runaway polymerization .
| Evidence Dimension | Targeted mono-alkylation yield vs. oligomerization |
| Target Compound Data | AEC-HCl (>90% targeted stepwise coupling under pH control) |
| Comparator Or Baseline | EDA + 1,2-dichloroethane in situ (Statistical mixture, <50% target yield) |
| Quantified Difference | >40% increase in specific product yield, elimination of statistical oligomerization |
| Conditions | Stepwise polyamine chain extension reactions |
Drastically reduces downstream purification costs and ensures high-purity intermediate generation for pharmaceutical and fine chemical manufacturing.
The dihydrochloride formulation offers highly controlled processability in aqueous and polar protic solvents compared to unprotected analogs. Because it dissolves as a fully protonated, unreactive species, it acts as a 'caged' electrophile . The reactive amine nucleophiles are only liberated upon the precise, controlled addition of a base equivalent. This allows manufacturers to achieve strict kinetic control over highly exothermic alkylation reactions, preventing thermal runaways and improving batch-to-batch reproducibility, which is impossible with pre-activated free bases .
| Evidence Dimension | Reaction onset and kinetic control |
| Target Compound Data | AEC-HCl (Controlled, pH-triggered reaction onset) |
| Comparator Or Baseline | Free base analogs (Immediate, uncontrolled exothermic reaction upon mixing) |
| Quantified Difference | Absolute control over reaction initiation via base titration |
| Conditions | Aqueous or polar protic solvent synthesis environments |
Provides manufacturers with precise kinetic control over exothermic reactions, ensuring safety and improving batch-to-batch reproducibility at scale.
AEC-HCl is the premier side-chain donor for synthesizing DNA intercalators and antitumor agents, such as mitoxantrone and ametantrone analogs. Its protected nature allows for direct, high-yield condensation with substituted anthraquinones without premature degradation .
Highly suited for the stepwise synthesis of specific polyamine architectures and EDTA-analogs. The compound's ability to prevent statistical oligomerization makes it the required precursor when exact chain lengths and high-purity chelators are mandated .
Serves as a reliable, stable building block for grafting ethylenediamine moieties onto polymer backbones or synthesizing specialized ionic liquids with distinct thermal and dielectric properties, leveraging its controlled reactivity profile .